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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-methylpyridine

CAS No.: 884494-88-6

Cat. No.: B1461813 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-fluoro-4-methylpyridine

Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for

5-Chloro-2-fluoro-4-methylpyridine, a key heterocyclic intermediate in the development of

novel pharmaceutical and agrochemical agents.[1] As direct experimental spectra for this

specific compound are not widely published, this document synthesizes foundational

spectroscopic principles and data from analogous structures to provide a robust, predictive

framework for its characterization. This whitepaper is intended for researchers, scientists, and

drug development professionals who require a detailed understanding of the molecule's

spectral features for identification, purity assessment, and structural confirmation. We will delve

into the theoretical basis and expected outcomes for ¹H NMR, ¹³C NMR, Mass Spectrometry,

and Infrared (IR) Spectroscopy, grounding our analysis in established chemical theory and

validated protocols.

Introduction and Molecular Overview
5-Chloro-2-fluoro-4-methylpyridine is a substituted pyridine derivative with significant

potential as a building block in organic synthesis. The pyridine ring is a fundamental scaffold in

numerous biologically active compounds, and its functionalization with halogen atoms and alkyl

groups allows for fine-tuning of steric and electronic properties, which is crucial in drug design.
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[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and

bioavailability.

The structural attributes of 5-Chloro-2-fluoro-4-methylpyridine—a chlorine atom at the 5-

position, a fluorine atom at the 2-position, and a methyl group at the 4-position—create a

unique electronic and magnetic environment. Understanding how this specific arrangement

influences its spectroscopic signature is paramount for any researcher working with this

compound.

Table 1: Molecular Properties of 5-Chloro-2-fluoro-4-methylpyridine

Property Value Source

Molecular Formula C₆H₅ClFN [3]

Molecular Weight 145.56 g/mol

InChI Key
BJWYJLJRKBPTBA-

UHFFFAOYSA-N

Canonical SMILES Cc1cc(F)ncc1Cl

Below is a diagram of the molecular structure with standardized numbering for spectroscopic

assignment.

Caption: Molecular structure of 5-Chloro-2-fluoro-4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Chloro-2-fluoro-4-methylpyridine, both ¹H and ¹³C NMR will

provide definitive structural information.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the two

aromatic protons (H-3 and H-6) and the three protons of the methyl group.
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Causality of Signal Position: The chemical shifts are influenced by the electronegativity of the

adjacent nitrogen and halogen atoms. The proton at the C-6 position is adjacent to the

nitrogen, which will deshield it, causing it to appear further downfield. The C-2 fluorine atom

will exert a strong deshielding effect on the adjacent H-3 proton.

Spin-Spin Coupling: The fluorine atom at C-2 will couple with the H-3 proton, resulting in a

doublet. Furthermore, long-range couplings between the protons and the fluorine are

expected, which can provide additional structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-6 8.0 - 8.3
s (singlet) or d

(doublet)

JH-F ≈ 1-3 Hz (if

coupled)

Adjacent to

electronegative

nitrogen,

deshielded. May

show small long-

range coupling to

F.

H-3 6.8 - 7.1 d (doublet) ³JH-F ≈ 4-6 Hz

Shielded relative

to H-6, but

coupled to the

adjacent C-2

fluorine.

-CH₃ 2.2 - 2.4
s (singlet) or d

(doublet)

JH-F ≈ 1-2 Hz (if

coupled)

Typical range for

a methyl group

on an aromatic

ring. May exhibit

small long-range

coupling to F.
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Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-fluoro-4-methylpyridine in ~0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).[4]

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically

sufficient.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in

the molecule. The key feature will be the large one-bond carbon-fluorine coupling (¹JC-F) for C-

2, which is a definitive diagnostic peak.

Causality of Signal Position & Coupling: The C-2 carbon, being directly bonded to fluorine,

will appear as a doublet with a very large coupling constant (typically >200 Hz). The other

carbons will also exhibit smaller couplings to fluorine (²JC-F, ³JC-F), providing further

structural evidence. The carbon atoms attached to chlorine (C-5) and nitrogen (C-2, C-6) will

have their chemical shifts influenced by the electronegativity of these atoms.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Assigned
Carbon

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
(Coupling to
¹⁹F)

Predicted
Coupling
Constant (J,
Hz)

Rationale

C-2 160 - 165 d (doublet) ¹JC-F ≈ 230-250

Directly attached

to F; large one-

bond coupling.

C-6 148 - 152 d (doublet) ²JC-F ≈ 15-20

Adjacent to N

and coupled to F

through two

bonds.

C-4 145 - 150 d (doublet) ³JC-F ≈ 3-5

Attached to

methyl group,

coupled to F

through three

bonds.

C-5 125 - 130 d (doublet) ³JC-F ≈ 4-6

Attached to Cl,

coupled to F

through three

bonds.

C-3 110 - 115 d (doublet) ²JC-F ≈ 35-40

Shielded carbon,

two-bond

coupling to F.

-CH₃ 15 - 20
s (singlet) or d

(doublet)
⁴JC-F ≈ 1-3

Typical aliphatic

carbon range.

May show small

long-range

coupling.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Chloro-2-fluoro-4-methylpyridine, the presence of a chlorine atom is a
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key diagnostic feature.

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural

abundance ratio of 3:1. Therefore, the molecular ion peak (M⁺) and any chlorine-containing

fragment ions will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with

a characteristic intensity ratio of ~3:1. This is a trustworthy method for confirming the

presence of a single chlorine atom.

Fragmentation: Electron ionization (EI) is expected to cause fragmentation. Likely

fragmentation pathways include the loss of a chlorine atom, a methyl radical, or hydrogen

cyanide (HCN) from the pyridine ring.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Value Proposed Fragment Notes

145 / 147 [C₆H₅ClFN]⁺ (M⁺)

Molecular ion peak. The 3:1

intensity ratio is definitive for

one Cl atom.

130 / 132 [M - CH₃]⁺ Loss of the methyl group.

110 [M - Cl]⁺ Loss of the chlorine atom.

91
[M - Cl - F]⁺ or other

rearrangements
Loss of both halogens.

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature

program to ensure separation and elution of the compound. A typical starting temperature is

50°C, ramping to 250°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Acquisition: Acquire mass spectra over a range of m/z 40-400 as the compound elutes

from the GC column.

Caption: A typical workflow for the spectroscopic identification of a molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key Vibrational Modes: The spectrum will be dominated by vibrations characteristic of the

substituted pyridine ring. Key absorptions will include C-H stretching from the aromatic ring

and the methyl group, C=C and C=N ring stretching, and the distinctive C-F and C-Cl

stretching vibrations. The interpretation of IR spectra for substituted pyridines is well-

established.[5]

Table 5: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3100 - 3000 Aromatic C-H Stretch Medium-Weak
Characteristic of sp²

C-H bonds.

2980 - 2850 Aliphatic C-H Stretch Medium-Weak From the -CH₃ group.

1600 - 1450
C=C and C=N Ring

Stretch
Strong-Medium

Multiple bands are

expected, typical for

aromatic heterocycles.

1250 - 1150 Aryl-F Stretch Strong

Strong absorption due

to the high polarity of

the C-F bond.

850 - 750 C-Cl Stretch Medium

Characteristic

stretching frequency

for an aryl chloride.

900 - 675
C-H Out-of-Plane

Bending
Strong

Pattern can

sometimes indicate

substitution on the

ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

No special preparation is needed.

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the

sample onto the crystal and collect the sample spectrum. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.
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Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion
The spectroscopic characterization of 5-Chloro-2-fluoro-4-methylpyridine is straightforward

using standard analytical techniques. This guide provides a detailed, predictive framework

based on established principles of NMR, MS, and IR spectroscopy. The key diagnostic features

to confirm the structure are:

¹H NMR: Two distinct aromatic signals and one methyl signal, with observable H-F coupling.

¹³C NMR: Six carbon signals, with a characteristic large one-bond C-F coupling doublet for

C-2.

Mass Spec: A molecular ion cluster at m/z 145/147 with a ~3:1 intensity ratio.

IR Spec: Strong, characteristic absorption bands for Aryl-F and Aryl-Cl bonds, in addition to

the pyridine ring vibrations.

By following the protocols and comparing experimental data to the predictive analyses outlined

herein, researchers can confidently verify the identity and purity of 5-Chloro-2-fluoro-4-
methylpyridine, facilitating its application in further synthetic and developmental endeavors.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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